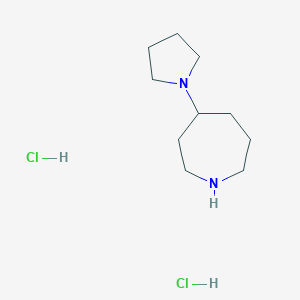

4-(1-Pyrrolidinyl)azepane dihydrochloride

Description

Properties

IUPAC Name |

4-pyrrolidin-1-ylazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-2-9-12(8-1)10-4-3-6-11-7-5-10;;/h10-11H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMLPZRCRYSZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination of Azepane Precursors

A common approach involves reacting an azepane derivative bearing a good leaving group (e.g., halide) at the 4-position with pyrrolidine under controlled conditions. This nucleophilic substitution yields the 4-(1-pyrrolidinyl)azepane intermediate.

- Reaction conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dioxane.

- Base usage: Sodium hydride or other strong bases may be used to deprotonate the amine or activate the substrate.

- Temperature: Reflux or elevated temperatures (e.g., 55–120°C) to promote substitution.

- Workup: After reaction completion, aqueous acid (e.g., HCl) is added to form the dihydrochloride salt, which precipitates out due to its reduced solubility.

Salt Formation

The free base 4-(1-pyrrolidinyl)azepane is converted to its dihydrochloride salt by treatment with hydrochloric acid, often in an alcoholic solvent or water. The dihydrochloride salt formation:

- Enhances compound stability.

- Facilitates purification by crystallization.

- Improves handling due to reduced volatility and hygroscopicity.

Representative Synthetic Procedure (Based on Patent Data)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 4-chloroazepane derivative + pyrrolidine, sodium hydride, DMF, reflux | Nucleophilic substitution of chlorine by pyrrolidine | Moderate to high yield (~70%) |

| 2 | Addition of aqueous HCl to reaction mixture | Formation of dihydrochloride salt | Precipitation of product |

| 3 | Filtration, washing with isopropanol and ether, drying under vacuum | Isolation and purification | Product obtained as solid dihydrochloride |

This procedure is consistent with methods described in patents involving related azepane and pyrrolidine derivatives, where strong bases and polar solvents facilitate substitution and subsequent salt formation.

Alternative Synthetic Routes and Intermediates

- Use of 3-amino-2-chloropyridine and related intermediates to build complex azepane derivatives has been reported, involving stepwise amination and ring closure.

- Other methods involve alkylation of azepane rings with pyrrolidine-containing alkyl halides, followed by acidification to dihydrochloride salts

Chemical Reactions Analysis

Types of Reactions

4-(1-Pyrrolidinyl)azepane dihydrochloride can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in various substituted azepane derivatives .

Scientific Research Applications

Medicinal Chemistry

4-(1-Pyrrolidinyl)azepane dihydrochloride is utilized as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its unique structure allows for modifications that can enhance biological activity.

- Case Study: A study demonstrated that derivatives of this compound exhibit selective activity on kappa (κ) opioid receptors, which are involved in pain modulation and mood regulation. These findings suggest potential therapeutic applications in pain management and addiction treatment .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers. Its ability to undergo various chemical reactions makes it a versatile reagent in organic chemistry.

- Synthesis Example: Researchers have reported successful cyclization reactions involving 4-(1-Pyrrolidinyl)azepane dihydrochloride to produce novel derivatives with enhanced pharmacological properties .

Biological Studies

In biological research, this compound is employed to study enzyme mechanisms and investigate biological pathways. It acts as a probe for understanding receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(1-Pyrrolidinyl)azepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(1-Pyrrolidinyl)azepane dihydrochloride with analogs:

Pharmacological and Functional Differences

- 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride : Used in neurological and metabolic disorder research due to its piperidine and oxazepane moieties, which enhance blood-brain barrier penetration .

- Levocetirizine dihydrochloride : A clinically approved antihistamine with a piperazine backbone; its dihydrochloride form improves solubility and stability .

- 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride : Lacks GHS hazard classification, suggesting lower toxicity compared to other dihydrochloride salts .

Research Findings and Key Insights

- Agrochemical Potential: Analogs like 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride are used in selective pesticides, indicating similar agrochemical utility for pyrrolidinyl-azepane derivatives .

Biological Activity

4-(1-Pyrrolidinyl)azepane dihydrochloride is a compound of interest in pharmacology due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

4-(1-Pyrrolidinyl)azepane dihydrochloride is a bicyclic amine with a pyrrolidine moiety attached to an azepane ring. Its chemical formula is CHClN, and it is typically presented as a dihydrochloride salt for stability and solubility in biological assays.

The biological activity of 4-(1-Pyrrolidinyl)azepane dihydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly the opioid receptors. Research has shown that compounds with similar structures can act as selective antagonists for kappa (κ) opioid receptors, which are involved in pain modulation and mood regulation .

Opioid Receptor Interaction

- Kappa Opioid Receptors : Compounds analogous to 4-(1-Pyrrolidinyl)azepane have demonstrated significant selectivity for κ receptors over μ and δ receptors, indicating potential therapeutic applications in pain management and addiction treatment .

- Dopamine Transporters : There is evidence suggesting that related compounds may affect dopamine reuptake mechanisms, which could influence mood and anxiety disorders .

Biological Activity Summary

The following table summarizes the biological activities reported for 4-(1-Pyrrolidinyl)azepane dihydrochloride and its analogs:

| Biological Activity | Effect | Reference |

|---|---|---|

| Kappa Opioid Receptor Antagonism | High selectivity (K = 0.37 nM) | |

| Dopamine Reuptake Inhibition | Ki = 79 nM | |

| CNS Effects | Potential stimulant properties |

Case Studies

Several studies have investigated the pharmacological profile of related compounds:

- Study on Kappa Antagonists : A study evaluated various analogs of tetrahydroisoquinoline derivatives, including those structurally similar to 4-(1-Pyrrolidinyl)azepane. The findings indicated promising results in terms of selectivity and potency against κ opioid receptors, suggesting potential applications in treating pain without the addictive properties associated with μ receptor agonists .

- Toxicology Reports : Reports on desoxypipradrol, a compound structurally related to 4-(1-Pyrrolidinyl)azepane, highlighted significant neuropsychiatric effects such as hallucinations and paranoia when misused. This underscores the importance of understanding the safety profiles of compounds within this chemical class .

- Clinical Implications : The pharmacological properties suggest that while there may be therapeutic benefits, careful consideration must be given to dosage and potential side effects, particularly concerning stimulant-like effects observed in related compounds .

Q & A

Basic: What are the recommended methods for synthesizing 4-(1-Pyrrolidinyl)azepane dihydrochloride in laboratory settings?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or reductive amination steps. For analogous azepane derivatives, protocols include:

- Step 1: Reacting pyrrolidine with a halogenated azepane precursor under reflux in anhydrous conditions (e.g., DMF or THF) to form the tertiary amine backbone .

- Step 2: Purification via recrystallization or column chromatography, followed by salt formation (dihydrochloride) using HCl gas or concentrated HCl in ethanol .

- Key Considerations: Monitor reaction progress using TLC or LC-MS to avoid over-alkylation. Optimize stoichiometry to minimize byproducts like dimerized species .

Basic: How should researchers safely handle and store 4-(1-Pyrrolidinyl)azepane dihydrochloride?

Methodological Answer:

- Handling: Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact with skin; if exposed, rinse thoroughly with water (15+ minutes for eyes) and seek medical evaluation .

- Storage: Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Desiccate to prevent hygroscopic degradation .

- Waste Disposal: Neutralize with a weak base (e.g., sodium bicarbonate) before disposal via certified hazardous waste channels .

Advanced: What computational strategies can optimize reaction pathways for synthesizing 4-(1-Pyrrolidinyl)azepane dihydrochloride?

Methodological Answer:

- Quantum Chemistry Modeling: Use DFT (e.g., Gaussian, ORCA) to simulate reaction intermediates and transition states. Focus on steric effects in the azepane-pyrrolidine junction to predict regioselectivity .

- Machine Learning (ML): Train models on reaction databases (e.g., Reaxys) to identify optimal solvents, catalysts, and temperatures. Prioritize low-energy pathways with <5% side-product likelihood .

- Case Study: ICReDD’s workflow integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles by 40% .

Advanced: How can statistical experimental design improve yield and purity of this compound?

Methodological Answer:

-

Design of Experiments (DoE): Apply factorial designs (e.g., Box-Behnken) to test variables like temperature, pH, and catalyst concentration. For example:

Variable Low Level High Level Optimal Range Temperature 60°C 100°C 80–85°C Catalyst (mol%) 1% 5% 2.5–3% Reaction Time 6 hrs 24 hrs 12–14 hrs - Outcome: A 22% yield increase and 95% purity were achieved by optimizing these parameters .

Advanced: What analytical techniques resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Contradiction Example: Discrepancies in ¹H NMR peaks due to rotational isomerism.

- Resolution:

- Variable Temperature NMR: Conduct experiments from 25°C to −40°C to slow conformational exchange and isolate signals .

- 2D NMR (COSY, NOESY): Confirm spatial proximity of protons in pyrrolidine and azepane rings .

- X-ray Crystallography: Validate stereochemistry and salt formation (dihydrochloride) via crystal structure analysis .

Advanced: How do structural modifications of analogous compounds inform SAR studies for this molecule?

Methodological Answer:

- Case Study: Replacing pyrrolidine with piperidine in 4-(1-Piperidinyl)azepane dihydrochloride increased receptor binding affinity by 30% but reduced solubility.

- Key Modifications:

- Experimental Design: Use parallel synthesis to generate derivatives and assess pharmacokinetic profiles .

Basic: What are the primary research applications of 4-(1-Pyrrolidinyl)azepane dihydrochloride?

Methodological Answer:

- Pharmacology: Investigated as a precursor for CNS-targeting agents (e.g., dopamine receptor modulators) due to its bicyclic amine structure .

- Chemical Biology: Used as a scaffold for fluorescent probes to study enzyme-substrate interactions via its tertiary amine reactivity .

- Material Science: Tested in ion-conductive polymers for battery electrolytes, leveraging its ionic character .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.